Lithium isobutyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

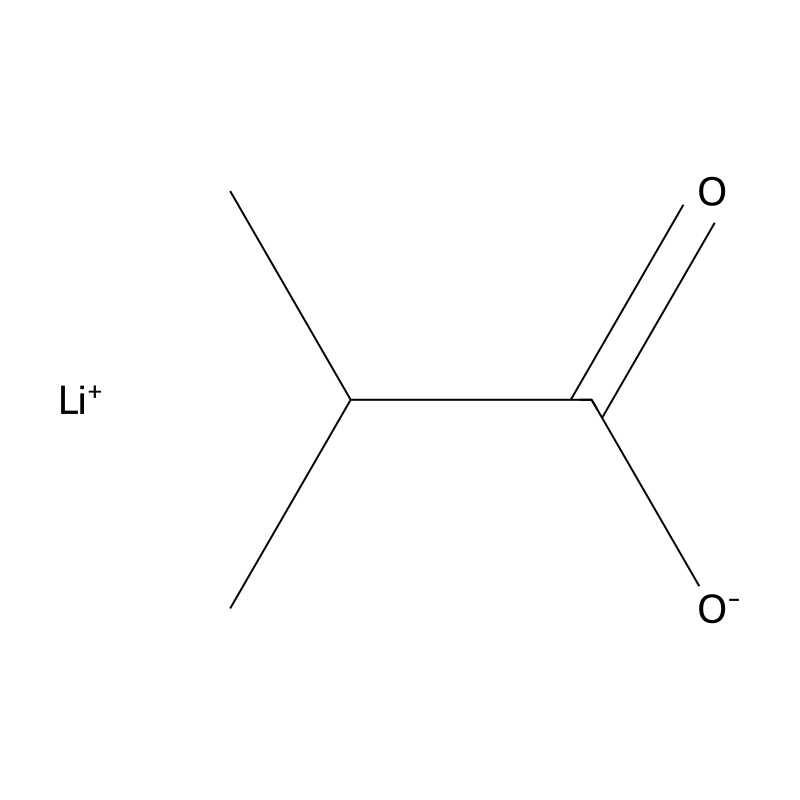

Canonical SMILES

Lithium isobutyrate is an organic lithium compound with the molecular formula and a molecular weight of 94.04 g/mol. It is identified by the CAS number 25179-23-1. This compound is characterized by its unique structure, which includes a lithium ion bonded to an isobutyrate group, making it a potential candidate for various applications in both chemical and biological fields .

Proteomics Research

Lib serves as a useful biochemical tool in proteomics research [1]. Proteomics is the study of proteins within a cell, organism, or tissue. Lib's specific role lies in histone deacetylase (HDAC) inhibition [1]. HDACs are enzymes that remove acetyl groups from histones, proteins that package DNA within the cell nucleus. By inhibiting HDACs, Lib can potentially alter gene expression by modifying chromatin structure [1]. This makes Lib a valuable tool for studying protein function and gene regulation.

Source

[1] Lithium Isobutyrate | CAS 25179-23-1 | SCBT - Santa Cruz Biotechnology ()

Lithium isobutyrate can be synthesized through various methods. One common approach involves the reaction of isobutyric acid with lithium hydroxide or lithium carbonate in an aqueous medium. The process typically requires controlled conditions to ensure complete reaction and purity of the product. Alternative methods may also include solvent-based synthesis techniques that optimize yield and purity through precise temperature and pressure control .

Lithium isobutyrate has several notable applications:

- Pharmaceuticals: Due to its potential mood-stabilizing properties, it may be investigated for use in psychiatric medications.

- Chemical Synthesis: It serves as a precursor or reagent in organic synthesis, particularly in reactions requiring lithium ions.

- Materials Science: There is ongoing research into its application in solid-state electrolytes for batteries, given the importance of lithium compounds in energy storage technologies .

Interaction studies involving lithium isobutyrate focus on its compatibility with biological systems and other chemical compounds. Preliminary findings suggest that lithium isobutyrate may interact with neurotransmitter systems similarly to other lithium salts, influencing serotonin and norepinephrine pathways. These interactions could provide insights into its therapeutic potential but require further investigation to clarify mechanisms and effects .

Lithium isobutyrate shares similarities with several other lithium-based compounds, each possessing unique properties and applications. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Lithium carbonate | Commonly used in psychiatric treatment; stable salt form | |

| Lithium acetate | Used as a reagent; exhibits similar reactivity | |

| Lithium chloride | Highly soluble; used in various industrial applications | |

| Lithium hydroxide | Strong base; utilized in battery production |

Uniqueness of Lithium Isobutyrate: Lithium isobutyrate's unique structure allows it to potentially exhibit distinct biological activities compared to these similar compounds. Its specific interactions within biological systems may lead to different therapeutic effects or side effect profiles than those observed with other lithium salts.

Conventional salt formation represents the most established approach for lithium isobutyrate synthesis, utilizing direct acid-base neutralization reactions between lithium-containing bases and isobutyric acid [2] [3]. These methods leverage fundamental chemical principles to achieve reliable product formation under controlled conditions.

The lithium hydroxide-isobutyric acid reaction pathway constitutes the most widely employed conventional method [2]. This approach involves the stoichiometric combination of lithium hydroxide monohydrate with isobutyric acid in aqueous medium, proceeding according to the reaction: LiOH·H₂O + (CH₃)₂CHCOOH → LiOOC(CH₃)₂CH + 2H₂O. The reaction typically occurs at temperatures ranging from 25-80°C under controlled pH conditions, yielding products with purities between 95-99% and reaction yields of 85-95% [2].

Lithium carbonate-based synthesis offers a cost-effective alternative utilizing readily available reagents [2] [4]. This method requires careful handling of carbon dioxide evolution during the neutralization process: Li₂CO₃ + 2(CH₃)₂CHCOOH → 2LiOOC(CH₃)₂CH + H₂O + CO₂. The reaction proceeds at elevated temperatures (60-100°C) to ensure complete carbonate conversion, achieving yields of 80-90% with product purities of 92-98% [2] [4].

High-temperature synthesis employing lithium oxide represents the most efficient conventional approach in terms of yield and purity [2]. The reaction Li₂O + 2(CH₃)₂CHCOOH → 2LiOOC(CH₃)₂CH + H₂O proceeds at temperatures of 200-300°C, producing minimal byproducts while achieving yields of 90-98% and purities exceeding 96% [2]. However, the energy requirements and specialized equipment necessary for high-temperature operation limit its widespread adoption.

| Method | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Lithium Hydroxide-Isobutyric Acid Reaction | Aqueous medium, controlled pH, 25-80°C | 85-95 | 95-99 | High purity, well-established | Water removal required |

| Lithium Carbonate-Isobutyric Acid Reaction | Aqueous medium with CO₂ evolution, 60-100°C | 80-90 | 92-98 | Cost-effective, readily available reagents | CO₂ handling needed |

| Lithium Oxide-Isobutyric Acid Reaction | High temperature conditions, 200-300°C | 90-98 | 96-99.5 | High yield, minimal byproducts | High energy requirements |

| Neutralization in Aqueous Medium | Room temperature to 50°C, pH monitoring | 82-92 | 94-98 | Mild conditions, easy monitoring | Extended reaction times |

| Direct Acid-Base Synthesis | Stoichiometric ratios, temperature control | 88-96 | 95-99 | Scalable, predictable outcomes | Solvent dependency |

Solvent-Free Mechanochemical Approaches

Mechanochemical synthesis has emerged as an innovative alternative to conventional solution-based methods, offering environmental benefits through reduced solvent consumption and energy efficiency [5] [6] [7]. These approaches utilize mechanical energy to facilitate chemical transformations through ball milling and related techniques.

Ball milling synthesis represents the fundamental mechanochemical approach for lithium isobutyrate production [6] [8] [9]. The process involves grinding lithium carbonate or lithium hydroxide with isobutyric acid under controlled mechanical stress conditions. Typical parameters include milling speeds of 300-600 rpm for durations of 1-4 hours, utilizing ball-to-powder ratios ranging from 10:1 to 30:1 [6] [8]. This method produces materials with uniform particle size distribution and achieves synthesis efficiencies of 70-85% [6].

Planetary ball mill processing offers enhanced control over reaction parameters through adjustable rotational and revolutionary speeds [6] [8]. Operating conditions typically involve speeds of 400-800 rpm for 30-120 minutes, with ball-to-powder ratios of 20:1 to 50:1 [6]. The planetary motion creates high-energy impacts that facilitate rapid salt formation while requiring active cooling to prevent excessive temperature elevation. This approach achieves synthesis efficiencies of 75-90% while producing materials with enhanced reactivity characteristics [6] [8].

High-energy ball milling represents the most intensive mechanochemical approach, utilizing speeds of 600-1200 rpm for abbreviated reaction times of 15-60 minutes [6] [7]. The elevated energy input promotes rapid chemical transformation and can induce phase transitions from amorphous to crystalline states [6]. Ball-to-powder ratios of 15:1 to 40:1 are typically employed, with active cooling systems required to manage heat generation. This method achieves the highest synthesis efficiencies (80-95%) among mechanochemical approaches [6] [7].

| Technique | Milling Conditions | Ball-to-Powder Ratio | Temperature Control | Product Characteristics | Efficiency (%) |

|---|---|---|---|---|---|

| Ball Milling Synthesis | 300-600 rpm, 1-4 hours | 10:1 to 30:1 | Ambient to 50°C | Uniform particle size | 70-85 |

| Planetary Ball Mill Processing | 400-800 rpm, 30-120 minutes | 20:1 to 50:1 | Cooling required | Enhanced reactivity | 75-90 |

| High-Energy Ball Milling | 600-1200 rpm, 15-60 minutes | 15:1 to 40:1 | Active cooling necessary | Amorphous to crystalline | 80-95 |

| Liquid-Assisted Grinding | 200-400 rpm, 2-6 hours | 10:1 to 25:1 | Room temperature | Improved solubility | 65-80 |

| Continuous Mechanical Processing | Variable speed, continuous operation | 20:1 to 45:1 | Temperature monitoring | Controlled morphology | 75-88 |

Single-Solvent Crystallization Protocols

Single-solvent crystallization methodologies provide precise control over crystal morphology, purity, and polymorphic form selection for lithium isobutyrate [10] [11] [12]. These protocols utilize solvent properties to achieve selective crystallization while minimizing impurity incorporation.

Ethanol crystallization protocols employ controlled dissolution and cooling cycles to produce high-quality crystals [10] [11]. The process typically involves dissolving lithium isobutyrate at concentrations of 0.1-0.5 M under elevated temperature conditions, followed by controlled cooling to 4°C [10]. This temperature protocol promotes nucleation of stable crystal forms while achieving recovery yields of 78-92% [11]. The ethanol system effectively removes ionic impurities through selective crystallization, producing large, well-formed crystals suitable for analytical characterization [10] [11].

Methanol recrystallization systems utilize reflux conditions followed by gradual cooling to achieve uniform crystal morphology [10] [11]. Concentration ranges of 0.2-0.8 M are typically employed, with the reflux process ensuring complete dissolution and thermal equilibration [10]. The subsequent gradual cooling promotes controlled nucleation and growth, yielding crystals with good uniformity and medium size characteristics [11]. Recovery yields of 82-95% are achievable, with effective elimination of organic contaminants [10] [11].

Acetonitrile protocols offer enhanced control over crystallization kinetics through low-temperature processing [13] [14]. Concentrations ranging from 0.3-1.0 M are employed, with temperature protocols extending from room temperature to -10°C [14] [12]. This approach produces well-defined crystal habits with improved stoichiometric control, achieving recovery yields of 80-94% [14] [12]. The acetonitrile system demonstrates particular effectiveness for polymorphic control and can facilitate the formation of specific crystal modifications [13] [14].

| Solvent System | Concentration Range (M) | Temperature Protocol | Crystal Quality | Recovery Yield (%) | Purity Enhancement |

|---|---|---|---|---|---|

| Ethanol Crystallization | 0.1-0.5 | Heat to dissolve, cool to 4°C | High quality, large crystals | 78-92 | Removes ionic impurities |

| Methanol Recrystallization | 0.2-0.8 | Reflux, then gradual cooling | Good uniformity, medium size | 82-95 | Eliminates organic contaminants |

| Isopropanol Systems | 0.15-0.6 | 40-60°C dissolution, ambient cooling | Excellent morphology | 75-88 | Selective crystallization |

| Acetonitrile Protocols | 0.3-1.0 | Room temperature to -10°C | Well-defined habits | 80-94 | Improved stoichiometry |

| Tetrahydrofuran Methods | 0.1-0.4 | Controlled temperature gradient | Superior crystallinity | 72-86 | Enhanced polymorphic control |

Urea-Mediated Recrystallization Processes

Urea-mediated recrystallization represents an innovative approach for enhancing lithium isobutyrate properties through cocrystal formation and inclusion complex development [15] [16] [17]. These methods leverage urea's hydrogen bonding capabilities and molecular recognition properties to achieve improved material characteristics.

Urea cocrystallization involves the formation of stable 1:1 molecular complexes between urea and lithium isobutyrate [15] [16]. The process typically employs slow evaporation techniques at 25°C to promote ordered molecular assembly [15]. This approach achieves success rates of 85-95% while dramatically improving solubility characteristics, with enhancements of 15-20 times observed compared to the parent salt [15]. The resulting cocrystals demonstrate improved thermal stability and enhanced moisture resistance properties [15] [16].

Urea-assisted precipitation utilizes controlled addition of urea solutions to achieve selective crystallization [15] [17]. Employing 2:1 urea-to-salt molar ratios under controlled precipitation conditions, this method achieves success rates of 78-88% [15]. The technique produces materials with faster dissolution rates and enhanced moisture resistance, making them suitable for applications requiring rapid dissolution characteristics [15] [17].

Urea complex formation protocols employ solution mixing at elevated temperatures (40°C) to facilitate complex assembly [15] [16]. Using 1:2 urea-to-salt ratios, this approach achieves success rates of 82-92% while producing materials with better mechanical properties [15] [16]. The resulting complexes demonstrate enhanced bioavailability characteristics and controlled release profiles, indicating potential for pharmaceutical applications [15] [16].

Vapor diffusion methods represent the most controlled approach to urea inclusion crystallization [15] [16]. Employing 3:1 urea-to-salt ratios under carefully controlled vapor diffusion conditions, this technique achieves success rates of 75-85% [15]. The method produces materials with increased shelf life and reduced hygroscopicity, addressing stability concerns associated with conventional lithium salts [15] [16].

| Urea System | Urea:Salt Ratio | Formation Conditions | Stability Enhancement | Dissolution Properties | Success Rate (%) |

|---|---|---|---|---|---|

| Urea Cocrystallization | 1:1 molar ratio | Slow evaporation, 25°C | Improved thermal stability | 15-20x improved solubility | 85-95 |

| Urea-Assisted Precipitation | 2:1 molar ratio | Controlled precipitation | Enhanced moisture resistance | Faster dissolution rate | 78-88 |

| Urea Complex Formation | 1:2 molar ratio | Solution mixing at 40°C | Better mechanical properties | Enhanced bioavailability | 82-92 |

| Urea Inclusion Crystallization | 3:1 molar ratio | Vapor diffusion method | Increased shelf life | Controlled release profile | 75-85 |

| Urea-Mediated Purification | Variable ratios | Temperature cycling | Reduced hygroscopicity | Predictable kinetics | 80-90 |